Ozanimod

Description

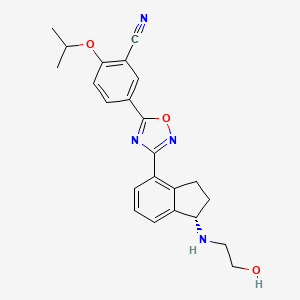

Structure

3D Structure

Properties

IUPAC Name |

5-[3-[(1S)-1-(2-hydroxyethylamino)-2,3-dihydro-1H-inden-4-yl]-1,2,4-oxadiazol-5-yl]-2-propan-2-yloxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3/c1-14(2)29-21-9-6-15(12-16(21)13-24)23-26-22(27-30-23)19-5-3-4-18-17(19)7-8-20(18)25-10-11-28/h3-6,9,12,14,20,25,28H,7-8,10-11H2,1-2H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRVDGNKRPOAQTN-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CC[C@@H](C4=CC=C3)NCCO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501026488 | |

| Record name | Ozanimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501026488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

648.3±65.0 | |

| Record name | Ozanimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12612 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1306760-87-1 | |

| Record name | Ozanimod | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1306760-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ozanimod [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1306760871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ozanimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12612 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ozanimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501026488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ozanimod | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OZANIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z80293URPV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

134-137 | |

| Record name | Ozanimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12612 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

ozanimod mechanism of action S1P1 S1P5

An In-depth Technical Guide on the Core Mechanism of Action of Ozanimod at S1P1 and S1P5 Receptors

Introduction

This compound (Zeposia®) is an orally administered, selective sphingosine-1-phosphate (S1P) receptor modulator. It is approved for the treatment of relapsing forms of multiple sclerosis (MS) and moderately to severely active ulcerative colitis (UC).[1][2][3][4] The therapeutic efficacy of this compound stems from its high-affinity binding and agonist activity at S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[5][6] This selectivity profile, particularly the avoidance of S1P3, contributes to a favorable safety profile compared to less selective S1P modulators.[7][8] This guide provides a detailed examination of this compound's mechanism of action, focusing on its molecular interactions with S1P1 and S1P5, the resultant signaling pathways, and the key experimental methodologies used to elucidate these functions.

Core Mechanism: S1P1 Functional Antagonism and Lymphocyte Sequestration

The primary mechanism of action for this compound's immunomodulatory effects involves its role as a functional antagonist at the S1P1 receptor on lymphocytes.[9]

-

The S1P Gradient: The egress of lymphocytes, particularly CCR7+ naive and central memory T cells, from secondary lymphoid organs (SLOs) into the blood and lymph is governed by a physiological concentration gradient of S1P.[10][11][12] S1P levels are low within the lymphoid tissue and high in circulation, and the S1P1 receptor on lymphocytes senses this gradient, signaling for cell egress.[10][13]

-

Receptor Internalization: this compound, as a potent S1P1 agonist, binds to the receptor on the lymphocyte surface.[12][14] This sustained activation leads to the recruitment of β-arrestin, triggering the rapid internalization and subsequent ubiquitination and proteasomal degradation of the S1P1 receptor.[10][14][15]

-

Functional Antagonism: By depleting S1P1 receptors from the cell surface, this compound renders lymphocytes unresponsive to the S1P egress signal.[12] This "functional antagonism" effectively traps lymphocytes within the SLOs.[9]

-

Peripheral Lymphopenia: The consequence of this lymphocyte sequestration is a dose-dependent, marked, and reversible reduction in the absolute lymphocyte count (ALC) in the peripheral blood.[11][16][17] This reduction preferentially affects the lymphocyte subsets most involved in autoimmune pathology, including CCR7+ T cells and B cells, thereby limiting their migration to sites of inflammation in the central nervous system (CNS) or the gut.[11][12][14]

Receptor Selectivity and Binding Profile

This compound's therapeutic utility is defined by its high selectivity for S1P1 and S1P5 receptors.[5][6] It binds with high affinity to the orthosteric binding site of these receptors, the same site as the endogenous ligand S1P.[6][18][19] This selectivity is critical for minimizing off-target effects associated with other S1P receptor subtypes. For instance, agonism at S1P3 is linked to cardiac effects like bradycardia, and this compound's >10,000-fold selectivity for S1P1 over S1P3 mitigates this risk.[7]

Quantitative Data: Binding Affinity and Functional Potency

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound and its two major active metabolites, CC112273 and CC1084037, for the five human S1P receptor subtypes.

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Selectivity over S1P3 (Ki-fold) |

| This compound | S1P1 | 0.34 | 0.13 | >10,000 |

| S1P5 | 3.9 | 1.3 | >1,000 | |

| CC112273 | S1P1 | 0.20 | 0.04 | >10,000 |

| S1P5 | 0.81 | 0.27 | >10,000 | |

| CC1084037 | S1P1 | 0.40 | 0.08 | >10,000 |

| S1P5 | 2.1 | 0.74 | >10,000 |

Data compiled from studies characterizing this compound's receptor pharmacology.[5][6][18] Note: Some studies report up to 269-fold selectivity for S1P1 over S1P5.[5]

Signaling Pathways and Cellular Effects

S1P1 Signaling Pathway in Lymphocytes

Activation of S1P1 by this compound initiates a cascade of intracellular events culminating in receptor downregulation and lymphocyte sequestration.

-

G-Protein Coupling: S1P1 is primarily coupled to the inhibitory G-protein, Gαi.[20] this compound binding stabilizes an active receptor conformation, promoting the exchange of GDP for GTP on the Gαi subunit.

-

Downstream Effectors: The activated Gαi subunit inhibits adenylyl cyclase, while the dissociated Gβγ subunits activate other pathways, such as the PI3K-Akt pathway, which is crucial for cell survival.

-

β-Arrestin Recruitment and Internalization: Sustained agonism by this compound leads to phosphorylation of the receptor's intracellular domains by G protein-coupled receptor kinases (GRKs). This phosphorylated receptor serves as a docking site for β-arrestin.

-

Receptor Degradation: β-arrestin binding not only desensitizes the receptor from G-protein signaling but also targets it for clathrin-mediated endocytosis.[6] Following internalization, the receptor is trafficked for degradation via the ubiquitin-proteasome pathway, preventing its recycling to the cell surface.[14][15] This irreversible loss is the molecular basis of functional antagonism.

S1P5 Signaling Pathway in the Central Nervous System

This compound can cross the blood-brain barrier, allowing it to interact with S1P5 receptors expressed within the CNS.[14][15] S1P5 is predominantly expressed on oligodendrocytes (the myelin-producing cells) and to a lesser extent on neurons and microglia.[21][22] This interaction suggests a potential direct neuroprotective role for this compound, distinct from its peripheral immunomodulatory effects.

-

Oligodendrocyte Function: S1P5 signaling is implicated in oligodendrocyte survival, maturation, and myelin maintenance.[21] Agonism at S1P5 by this compound may therefore promote CNS repair mechanisms and protect against demyelination and neurodegeneration.[15][23]

-

Signaling Cascades: S1P5 couples to multiple G-proteins, including Gαi/o and Gα12/13, initiating diverse downstream pathways that can influence cell survival and cytoskeletal dynamics.[24]

Pharmacodynamic Effects on Circulating Lymphocytes

Clinical studies have precisely characterized the dose-dependent effects of this compound on various circulating leukocyte subsets. The reduction in lymphocytes is considered a key driver of efficacy.[25]

| Lymphocyte Subset | Median/Mean Reduction with this compound 0.92-1mg | Key Observations |

| Total Lymphocytes (ALC) | ~68% reduction after 28 days | Reversible, with counts returning to normal range within ~30 days post-treatment.[3][14][17] |

| CD3+ T Cells | >75% reduction | Broad impact on T cell populations.[11] |

| CD4+ Naive T Cells | ≥90% reduction | Strong preferential effect on naive T cells.[11] |

| CD4+ Central Memory T Cells | > CD4+ Effector Memory T Cells | Greater reduction in CCR7+ central memory cells compared to CCR7- effector memory cells.[11][12] |

| CD8+ Naive T Cells | ≥90% reduction | Strong preferential effect on naive T cells.[11] |

| CD19+ B Cells | >75% reduction | Significant impact on circulating B cells.[11][26] |

| Monocytes, NK Cells | Minimal change | Demonstrates selectivity in immunomodulation, largely preserving key components of innate immunity.[11][26] |

Data compiled from pharmacodynamic studies in healthy volunteers and patients with MS.[11][16][17]

Key Experimental Protocols

The mechanism of action of this compound has been defined through a series of specific in vitro and in vivo experiments.

Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for S1P1 and S1P5.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cells engineered to overexpress a specific human S1P receptor subtype (e.g., S1P1 or S1P5).

-

Incubation: These membranes are incubated with a constant concentration of radiolabeled this compound ([³H]-ozanimod).

-

Competition: Increasing concentrations of unlabeled "competitor" compound (e.g., this compound, S1P, or other S1P modulators) are added to the incubation mixture.

-

Separation & Counting: The mixture is filtered to separate membrane-bound from free radioligand. The radioactivity captured on the filter is measured using a scintillation counter.

-

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[6]

-

[³⁵S]-GTPγS Binding Assay

This is a functional assay that measures the extent of G-protein activation following receptor agonism, used to determine a compound's potency (EC50) and efficacy.

-

Methodology:

-

Membrane Incubation: Receptor-expressing cell membranes are incubated with the test compound (e.g., this compound) and GDP.

-

GTPγS Addition: A non-hydrolyzable, radiolabeled GTP analog, [³⁵S]-GTPγS, is added.

-

G-Protein Activation: Receptor agonism promotes the exchange of GDP for [³⁵S]-GTPγS on the Gα subunit. The amount of [³⁵S]-GTPγS incorporated is directly proportional to the level of receptor activation.

-

Measurement: The reaction is stopped, and the amount of membrane-bound [³⁵S]-GTPγS is quantified via scintillation counting.

-

Data Analysis: A dose-response curve is generated to calculate the EC50, the concentration of agonist that produces 50% of the maximal response.[12]

-

Flow Cytometry for Pharmacodynamic Analysis

Flow cytometry is used in clinical studies to quantify the changes in specific circulating lymphocyte populations in response to this compound treatment.

-

Methodology:

-

Sample Collection: Whole blood samples are collected from patients at baseline and various time points during treatment.

-

Antibody Staining: Samples are incubated with a cocktail of fluorescently-labeled monoclonal antibodies that bind to specific cell surface proteins (e.g., CD3 for T cells, CD19 for B cells, CD4, CD8, CCR7 for T cell subsets).

-

Analysis: The stained cells are passed single-file through a laser beam in a flow cytometer. The instrument detects the fluorescence emitted from each cell, allowing for the identification and quantification of millions of cells based on their unique combination of surface markers.

-

Data Interpretation: The absolute counts and percentages of different lymphocyte subsets are calculated and compared to baseline values to determine the pharmacodynamic effect of the drug.[11]

-

Conclusion

The mechanism of action of this compound is a sophisticated example of targeted immunomodulation. Its primary therapeutic effect is driven by its action as a high-affinity agonist at the S1P1 receptor on lymphocytes, which paradoxically leads to functional antagonism through receptor internalization and degradation. This sequesters key lymphocyte populations in lymphoid organs, preventing their infiltration into inflamed tissues. Furthermore, its selectivity for S1P1 and S1P5, and its ability to penetrate the CNS, suggest a dual mechanism involving both peripheral immunosuppression and potential direct neuroprotective effects via S1P5 on oligodendrocytes. This targeted approach, elucidated through precise biochemical and cell-based assays, underpins its efficacy in treating chronic autoimmune diseases.

References

- 1. ijrpr.com [ijrpr.com]

- 2. Clinical Studies Results | ZEPOSIA® (this compound) [zeposia.com]

- 3. Clinician’s Guide to Using this compound for the Treatment of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. Portico [access.portico.org]

- 6. Competitive Binding of this compound and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Update on Sphingosine-1-Phosphate Receptor 1 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. vjneurology.com [vjneurology.com]

- 9. Targeting S1P Receptors, A New Mechanism of Action for Inflammatory Bowel Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effect of the sphingosine-1-phosphate receptor modulator this compound on leukocyte subtypes in relapsing MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. tandfonline.com [tandfonline.com]

- 15. An Overview of the Efficacy and Safety of this compound for the Treatment of Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Results From the First-in-Human Study With this compound, a Novel, Selective Sphingosine-1-Phosphate Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Results From the First‐in‐Human Study With this compound, a Novel, Selective Sphingosine‐1‐Phosphate Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Competitive Binding of this compound and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The S1P–S1PR Axis in Neurological Disorders—Insights into Current and Future Therapeutic Perspectives [mdpi.com]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. Central Modulation of Selective Sphingosine-1-Phosphate Receptor 1 Ameliorates Experimental Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Sphingosine 1-phosphate receptor 5 mediates the immune quiescence of the human brain endothelial barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 25. discovery.researcher.life [discovery.researcher.life]

- 26. This compound Differentially Impacts Circulating Lymphocyte Subsets in Patients with Moderately to Severely Active Crohn's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Ozanimod's In Vitro Pharmacodynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozanimod (RPC1063) is a potent and selective sphingosine-1-phosphate (S1P) receptor modulator that binds with high affinity to S1P receptor subtypes 1 (S1P₁) and 5 (S1P₅).[1][2][3] Its therapeutic effects, particularly in autoimmune diseases like multiple sclerosis and ulcerative colitis, are primarily attributed to its action on S1P₁ on lymphocytes.[1][2][4] This document provides an in-depth technical overview of the in vitro pharmacodynamics of this compound, focusing on its receptor binding, functional activity, and the downstream signaling pathways it modulates. All quantitative data are summarized for clarity, and detailed experimental protocols for key assays are provided.

Core Pharmacodynamic Properties of this compound

This compound's primary mechanism of action involves its high-affinity binding to S1P₁ and S1P₅.[1][3] While its therapeutic effects in inflammatory conditions are largely linked to S1P₁ modulation on lymphocytes, its activity at S1P₅ may contribute to effects within the central nervous system.[5][6] this compound and its major active metabolites, CC112273 and CC1084037, exhibit similar activity and selectivity profiles for these two receptors.[7][8]

Quantitative Analysis of In Vitro Activity

The in vitro pharmacodynamic profile of this compound has been extensively characterized through various assays. The following tables summarize the key quantitative data regarding its binding affinity, functional potency, and selectivity.

Table 1: this compound Receptor Binding Affinity

| Receptor Subtype | Assay Type | Radioligand | Cell Line | Kᵢ (nM) | Reference |

| Human S1P₁ | Radioligand Binding | [³H]-ozanimod | CHO | 0.63 | [3] |

| Human S1P₅ | Radioligand Binding | [³H]-ozanimod | CHO | 3.13 | [3] |

Table 2: this compound Functional Activity

| Receptor Subtype | Assay Type | Parameter | Cell Line | EC₅₀ (nM) | % Eₘₐₓ (vs. S1P) | Reference |

| Human S1P₁ | GTPγS Binding | Potency | CHO | 0.41 ± 0.16 | - | [1] |

| Human S1P₁ | cAMP Inhibition | Potency | CHO | 0.16 ± 0.06 | - | [1] |

| Human S1P₅ | GTPγS Binding | Potency | CHO | 11 ± 4.3 | 83% | [1] |

| Human S1P₁ | β-arrestin Recruitment | Potency | CHO-K1 | 1.83 ± 0.35 | 79.8 ± 3.4 | [9] |

Table 3: this compound Receptor Selectivity

| Receptor Subtype | Assay Type | Selectivity over S1P₁ | Reference |

| Human S1P₂ | GTPγS Binding | >10,000-fold | [1] |

| Human S1P₃ | GTPγS Binding | >10,000-fold | [1] |

| Human S1P₄ | β-arrestin Signaling | >10,000-fold | [1] |

| Human S1P₅ | GTPγS Binding | ~27-fold | [1] |

Signaling Pathways and Cellular Responses

Upon binding to S1P₁, this compound acts as an agonist, initiating a cascade of intracellular events. This leads to the internalization of the S1P₁ receptor, rendering lymphocytes unresponsive to the natural S1P gradient that guides their egress from lymph nodes.[1][4] This "functional antagonism" is a key aspect of its mechanism of action.

Figure 1: this compound signaling pathway at the S1P₁ receptor.

Key Experimental Protocols

Detailed methodologies for the principal in vitro assays used to characterize this compound's pharmacodynamics are provided below.

Radioligand Binding Assay

This assay quantifies the affinity of this compound for its target receptors.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. This compound (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rupress.org [rupress.org]

- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Competitive Binding of this compound and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]

Elucidation of the Ozanimod Signaling Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ozanimod is a selective sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of relapsing forms of multiple sclerosis and moderately to severely active ulcerative colitis. Its therapeutic efficacy is primarily attributed to its high-affinity binding to S1P receptor subtype 1 (S1P1) and subtype 5 (S1P5). This guide provides a comprehensive technical overview of the this compound signaling pathway, detailing its molecular interactions, downstream cellular effects, and the experimental methodologies used for its characterization. Quantitative data are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction to this compound and S1P Receptor Signaling

This compound (RPC1063) is an oral, small-molecule immunomodulator that selectively targets S1P1 and S1P5.[1][2] Sphingosine-1-phosphate is a bioactive signaling lipid that regulates numerous physiological processes, including lymphocyte trafficking, by binding to a family of five G protein-coupled receptors (GPCRs), S1P1-5.[1] this compound acts as a functional antagonist of the S1P1 receptor.[3] By binding to S1P1 on lymphocytes, it induces receptor internalization and degradation, thereby preventing lymphocytes from egressing from lymph nodes.[1][4] This sequestration of lymphocytes, particularly CCR7+ T cells and B cells, in peripheral lymphoid organs reduces their infiltration into sites of inflammation, such as the central nervous system (CNS) in multiple sclerosis or the colon in ulcerative colitis.[1][5] Additionally, this compound's ability to cross the blood-brain barrier and interact with S1P1 and S1P5 on CNS resident cells, such as astrocytes and oligodendrocytes, may contribute to its neuroprotective effects.[6]

Quantitative Pharmacological Data

The binding affinity and functional potency of this compound and its active metabolites have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: this compound Binding Affinities (Ki) for Human S1P Receptors

| Receptor | Ki (nM) | Reference |

| S1P1 | 0.20 | [7] |

| S1P5 | 5.38 | [7] |

Data from competitive radioligand binding assays with [³H]-ozanimod.

Table 2: this compound Functional Potency (EC50) at Human S1P Receptors

| Assay | Receptor | EC50 (nM) | Emax (% of S1P) | Reference |

| [³⁵S]GTPγS Binding | S1P1 | 0.41 | 102 | [1] |

| S1P5 | 11 | 93 | [1] | |

| cAMP Inhibition | S1P1 | 0.16 | Not Reported | [1] |

EC50 values represent the concentration of this compound required to elicit 50% of the maximal response. Emax is the maximal efficacy relative to the endogenous ligand S1P.

Table 3: Effect of this compound on Circulating Lymphocyte Counts in Clinical Trials

| Study Population | Treatment | Duration | Mean Reduction from Baseline (%) | Lymphocyte Subsets Affected | Reference |

| Ulcerative Colitis | This compound 0.92 mg | 10 weeks | 43-45% | Total Lymphocytes | [8][9] |

| Crohn's Disease | This compound 0.92 mg | 12 weeks | Total T cells: 45.4-76.8%, Total B cells: 76.7% | T and B cell subsets (excluding CD8+ TEMRA cells, NK cells, and monocytes) | [10] |

| Multiple Sclerosis | This compound | 3 months | ~45% | Total Lymphocytes | [11] |

Signaling Pathways

S1P1 Signaling Pathway

This compound's primary mechanism of action is mediated through the S1P1 receptor on lymphocytes. As a Gαi-coupled receptor, its activation initiates a signaling cascade that leads to receptor internalization and functional antagonism.

Caption: this compound binding to S1P1 activates Gαi, inhibiting adenylyl cyclase, and recruits β-arrestin, leading to receptor internalization and lymphocyte sequestration.

Upon binding of this compound to the S1P1 receptor, the heterotrimeric G protein Gαi dissociates from the Gβγ subunits. The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] Concurrently, G protein-coupled receptor kinase (GRK) phosphorylates the intracellular domains of the S1P1 receptor, which promotes the recruitment of β-arrestin.[12] β-arrestin binding sterically hinders further G protein coupling and facilitates the internalization of the receptor via clathrin-mediated endocytosis.[13] This sustained internalization and subsequent degradation of S1P1 renders the lymphocyte unresponsive to the endogenous S1P gradient, effectively trapping it within the lymph node.[1]

S1P5 Signaling Pathway in the CNS

This compound also binds to the S1P5 receptor, which is predominantly expressed on oligodendrocytes and, to a lesser extent, on astrocytes and neurons within the CNS.[14] The signaling pathways downstream of S1P5 are less well-characterized than those of S1P1 but are thought to contribute to neuroprotection.

Caption: this compound activation of S1P5 in CNS cells is proposed to activate PI3K/AKT and ERK signaling, promoting cell survival and myelin maintenance.

In oligodendrocytes, S1P5 activation is linked to the promotion of cell survival and differentiation, processes crucial for myelin sheath formation and maintenance.[14] This is thought to be mediated through the activation of downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/AKT and the Extracellular signal-regulated kinase (ERK) pathways.[14][15] Activation of these pathways can lead to the transcription of genes involved in cell survival and myelination. In astrocytes, this compound has been shown to activate ERK and AKT signaling, which may contribute to the attenuation of inflammatory responses.[1]

Experimental Protocols

The elucidation of the this compound signaling pathway has relied on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for S1P receptors.

Caption: Workflow for a competitive radioligand binding assay to determine this compound's receptor affinity.

Methodology:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human S1P1 or S1P5 receptor.

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 10 mM HEPES, 10 mM EDTA, pH 7.4).

-

Centrifuge the homogenate at 48,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet and resuspend in an appropriate assay buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, 0.1% fatty acid-free BSA, pH 7.4).[16][17]

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the membrane preparation (e.g., 5-20 µg of protein per well).

-

Add a fixed concentration of radiolabeled this compound (e.g., [³H]-ozanimod).

-

Add varying concentrations of unlabeled this compound or other competitor compounds. For determining non-specific binding, use a high concentration of unlabeled this compound (e.g., 10 µM).

-

Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.

-

-

Separation and Quantification:

-

Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the log concentration of the unlabeled competitor.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins upon agonist binding to an S1P receptor.

Caption: Workflow for a [³⁵S]GTPγS binding assay to measure G protein activation by this compound.

Methodology:

-

Membrane Preparation:

-

Prepare membranes from cells expressing the S1P receptor of interest as described for the radioligand binding assay.

-

-

Assay Setup:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of guanosine diphosphate (GDP) (e.g., 10 µM), and a fixed concentration of [³⁵S]GTPγS in an assay buffer.

-

Add varying concentrations of this compound or other agonists.

-

-

Incubation:

-

Incubate the plate at 30°C for 30-60 minutes to allow for G protein activation and [³⁵S]GTPγS binding.[18]

-

-

Separation and Quantification:

-

Terminate the reaction by filtration and quantify the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter. Alternatively, a Scintillation Proximity Assay (SPA) can be used, where membranes are captured on beads containing a scintillant, eliminating the need for a filtration step.[19][20]

-

-

Data Analysis:

-

Plot the amount of [³⁵S]GTPγS bound against the log concentration of the agonist.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[18]

-

Flow Cytometry for Lymphocyte Subset Analysis

This technique is used to quantify the different populations of lymphocytes in peripheral blood to assess the pharmacodynamic effects of this compound.

References

- 1. This compound (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (RPC1063) is a potent sphingosine-1-phosphate receptor-1 (S1P1 ) and receptor-5 (S1P5 ) agonist with autoimmune disease-modifying activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a functional sphingosine-1-phosphate receptor 1 antagonist, restores brainstem descending pain pathways in murine models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Sphingosine-1-phosphate receptor-1 (S1P1) is expressed by lymphocytes, dendritic cells, and endothelium and modulated during inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. P037 Effect of this compound Treatment and Discontinuation on Absolute Lymphocyte Count in Moderate-to-Severe Ulcerative Colitis: Results from a Phase 3 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound Differentially Impacts Circulating Lymphocyte Subsets in Patients with Moderately to Severely Active Crohn’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ZEPOSIA® (this compound) UC Safety Profile | For HCPs [zeposiahcp.com]

- 12. β-arrestin-mediated signaling improves the efficacy of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Sustained activation of ERK signaling in astrocytes is critical for neuronal injury-induced monocyte chemoattractant protein-1 production in rat corticostriatal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Competitive Binding of this compound and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]

- 17. Competitive Binding of this compound and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. dda.creative-bioarray.com [dda.creative-bioarray.com]

Ozanimod's Engagement with the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozanimod (Zeposia®) is an oral sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of relapsing forms of multiple sclerosis (MS).[1] Its mechanism of action, while primarily known for its peripheral effects on lymphocyte trafficking, extends directly into the central nervous system (CNS).[1] this compound and its active metabolites can cross the blood-brain barrier, allowing for direct engagement with S1P receptors expressed on resident CNS cells.[2] This interaction with the CNS parenchyma is increasingly recognized as a key component of its therapeutic effect, potentially offering neuroprotective benefits beyond peripheral immunomodulation.

This technical guide provides an in-depth examination of this compound's targets within the CNS. It summarizes key quantitative pharmacological data, details common experimental protocols used to characterize its activity, and visualizes the molecular pathways it modulates.

Core Mechanism of Action: A Dual Role

This compound's therapeutic effect is understood to be twofold. Peripherally, it acts as a functional antagonist of the S1P receptor subtype 1 (S1P1) on lymphocytes.[3] By binding to and inducing the internalization of S1P1, it prevents lymphocytes from egressing out of lymph nodes, thereby reducing the infiltration of autoreactive immune cells into the CNS.[3][4]

Crucially, this compound is a lipophilic molecule that penetrates the CNS.[2] Preclinical studies in rodents have demonstrated significant brain-to-blood concentration ratios, confirming its ability to reach CNS targets.[2] Within the CNS, this compound interacts with S1P receptors on astrocytes, microglia, and oligodendrocytes, modulating their function in ways that may attenuate neuroinflammation and promote neural cell survival.[2][4][5]

Pharmacological Profile: Quantitative Data

This compound is a selective agonist for S1P1 and S1P5.[3] In vivo, it is extensively metabolized into multiple active metabolites, with two major active metabolites, CC112273 and CC1084037 , accounting for approximately 73% and 15% of the total circulating active drug exposure, respectively.[6] The parent compound accounts for only about 6%.[6] These major metabolites exhibit a pharmacological profile similar to the parent drug.[4] The following tables summarize the binding affinities and functional potencies of this compound.

Table 1: Receptor Binding Affinity Binding affinity is represented by the dissociation constant (Kd), where a lower value indicates higher affinity.

| Compound | Receptor | Affinity (Kd, nM) | Assay Method | Source |

| This compound | Human S1P1 | 0.63 | Saturation Radioligand Binding ([³H]-ozanimod) | [7] |

| Human S1P5 | 3.13 | Saturation Radioligand Binding ([³H]-ozanimod) | [7] |

Table 2: Receptor Functional Potency Functional potency is represented by the half-maximal effective concentration (EC50), where a lower value indicates higher potency.

| Compound | Receptor | Potency (EC50, nM) | Assay Method | Source |

| This compound | Human S1P1 | 0.27 | [³⁵S]-GTPγS Binding | [7] |

| Human S1P2 | >10,000 | [³⁵S]-GTPγS Binding | [7] | |

| Human S1P3 | >10,000 | [³⁵S]-GTPγS Binding | [7] | |

| Human S1P4 | >10,000 | [³⁵S]-GTPγS Binding | [7] | |

| Human S1P5 | 2.9 | [³⁵S]-GTPγS Binding | [7] | |

| CC112273 | S1P1 & S1P5 | Similar to parent | [³⁵S]-GTPγS Binding | [4] |

| CC1084037 | S1P1 & S1P5 | Similar to parent | [³⁵S]-GTPγS Binding | [4] |

Direct Cellular Targets in the CNS

Astrocytes

Astrocytes are the most abundant glial cell type in the CNS and are critical regulators of neuroinflammation. They express S1P1 receptors, and their activation is a hallmark of MS pathology. This compound has been shown to directly engage astrocytes, leading to the activation of downstream signaling pathways such as ERK (extracellular signal-regulated kinase) and AKT (Protein Kinase B).[5] This modulation can attenuate the release of pro-inflammatory cytokines, suggesting a mechanism for reducing CNS inflammation.[5]

Microglia

Microglia, the resident immune cells of the CNS, also express S1P receptors. In the context of neuroinflammation, activated microglia release a host of factors, including pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), which contribute to demyelination and axonal damage.[4] Studies in experimental autoimmune encephalomyelitis (EAE) models show that this compound can downregulate the expression of these cytokines in the CNS, indicating a direct modulatory effect on microglial activity.[4]

Oligodendrocytes

Oligodendrocytes are responsible for producing and maintaining the myelin sheath in the CNS. They predominantly express the S1P5 receptor.[2] The selective targeting of S1P5 by this compound is hypothesized to promote oligodendrocyte survival and function, which may contribute to remyelination processes.[2]

Signaling Pathways in CNS Cells

Upon binding to S1P1 on astrocytes and microglia, this compound activates the associated Gαi subunit of the heterotrimeric G-protein. This inhibits adenylyl cyclase, leading to a reduction in cyclic AMP (cAMP) levels. Downstream of G-protein activation, this compound stimulates pro-survival and anti-inflammatory pathways, including the phosphorylation of ERK and AKT in astrocytes and a reduction in the signaling cascades that lead to pro-inflammatory cytokine production in microglia.[4][5]

Experimental Protocols

Characterization of this compound's CNS targets relies on specific in vitro assays. The following are detailed protocols for two key experiments.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

-

Objective: To determine the Ki of this compound for human S1P1 and S1P5 receptors.

-

Materials:

-

Membranes: Commercially available membrane preparations from CHO or HEK293 cells recombinantly expressing high levels of human S1P1 or S1P5.[7]

-

Radioligand: [³H]-ozanimod.[7]

-

Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, 0.1% fatty acid-free BSA.[7]

-

Non-specific Competitor: High concentration (e.g., 10 µM) of unlabeled this compound.[7]

-

Equipment: 96-well plates, vacuum filtration manifold with glass fiber filters (GF/C), liquid scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of unlabeled this compound (or other test compounds) in assay buffer.

-

In a 96-well plate, add in triplicate: assay buffer, a fixed concentration of [³H]-ozanimod (typically at or near its Kd, e.g., 3 nM for S1P1), and the serially diluted test compound.[7]

-

Include control wells for total binding (no competitor) and non-specific binding (containing 10 µM unlabeled this compound).[7]

-

Initiate the binding reaction by adding the cell membrane preparation (e.g., ~5 µg protein/well) to all wells.[7]

-

Incubate the plate for 60 minutes at room temperature with gentle agitation.[7]

-

Terminate the reaction by rapid vacuum filtration through GF/C filters, followed by several washes with ice-cold wash buffer.

-

Allow filters to dry, then add scintillation cocktail and measure bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding counts from all other measurements to obtain specific binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: [³⁵S]-GTPγS Binding Assay

This functional assay measures G-protein activation following receptor agonism. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]-GTPγS, to Gα subunits.

-

Objective: To determine the functional potency (EC50) and efficacy of this compound at S1P receptors.

-

Materials:

-

Membranes: As described in Protocol 1.

-

Reagents: [³⁵S]-GTPγS, Guanosine diphosphate (GDP), unlabeled GTPγS.

-

Assay Buffer: Typically contains HEPES, MgCl₂, NaCl, and a saponin/BSA mixture.

-

Equipment: 96-well plates, filtration manifold, scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the diluted this compound, cell membranes, GDP (to ensure G-proteins are in an inactive state), and [³⁵S]-GTPγS.

-

Include control wells for basal activity (no agonist) and non-specific binding (excess unlabeled GTPγS).

-

Incubate the plate for 30-60 minutes at 30°C with gentle shaking.

-

Terminate the reaction by rapid vacuum filtration through GF/C filters.

-

Wash filters with ice-cold buffer, dry, and measure bound radioactivity via scintillation counting.

-

-

Data Analysis:

-

Subtract non-specific binding to determine specific [³⁵S]-GTPγS binding.

-

Plot the specific binding against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (maximum effect) relative to the endogenous ligand S1P.[7]

-

Conclusion

This compound's therapeutic efficacy in multiple sclerosis is multifaceted, arising from a combination of peripheral immune cell sequestration and direct modulation of cellular targets within the central nervous system. Its ability to cross the blood-brain barrier and engage with S1P1 and S1P5 receptors on astrocytes, microglia, and oligodendrocytes provides a mechanistic basis for potential neuroprotective effects, including the attenuation of neuroinflammation and support of myelinating cell function. The quantitative selectivity for S1P1 and S1P5, coupled with the significant contribution of its similarly active major metabolites, underscores a targeted pharmacological profile. Further research into the downstream consequences of these CNS-specific interactions will continue to illuminate the full therapeutic potential of S1P receptor modulation in neurodegenerative and neuroinflammatory disorders.

References

- 1. Absorption, Metabolism, and Excretion, In Vitro Pharmacology, and Clinical Pharmacokinetics of this compound, a Novel Sphingosine 1-Phosphate Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. d-nb.info [d-nb.info]

- 4. In vitro assessment of the binding and functional responses of this compound and its plasma metabolites across human sphingosine 1-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound metabolites - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Multiple-Dose Pharmacokinetics of this compound and its Major Active Metabolites and the Pharmacodynamic and Pharmacokinetic Interactions with Pseudoephedrine, a Sympathomimetic Agent, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Single-Dose Pharmacokinetics of this compound and its Major Active Metabolites Alone and in Combination with Gemfibrozil, Itraconazole, or Rifampin in Healthy Subjects: A Randomized, Parallel-Group, Open-Label Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Ozanimod in Preclinical EAE Models: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of ozanimod in Experimental Autoimmune Encephalomyelitis (EAE), the most commonly used animal model for multiple sclerosis (MS). This compound (RPC1063), a selective sphingosine-1-phosphate (S1P) receptor modulator, has demonstrated significant efficacy in reducing disease severity in EAE models, supporting its clinical development and eventual approval for the treatment of relapsing forms of MS.[1][2][3][4] This document details the experimental protocols used in these seminal studies, presents quantitative data in a structured format, and visualizes the key signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a potent agonist of S1P receptor 1 (S1P1) and receptor 5 (S1P5).[5] Its primary therapeutic effect in autoimmune diseases like MS is attributed to its action on S1P1 receptors on lymphocytes.[6] Activation of S1P1 leads to the internalization and degradation of the receptor, rendering lymphocytes unresponsive to the S1P gradient that normally guides their egress from lymph nodes.[5] This sequestration of lymphocytes, particularly autoreactive T and B cells, in the peripheral lymphoid organs prevents their infiltration into the central nervous system (CNS), thereby reducing the inflammation, demyelination, and axonal damage characteristic of EAE and MS.[2][3]

Beyond its effects on lymphocyte trafficking, preclinical evidence suggests that this compound may also exert direct neuroprotective effects within the CNS.[7] this compound can cross the blood-brain barrier and is thought to modulate the activity of CNS resident cells, such as microglia and astrocytes, through its interaction with S1P1 and S1P5 receptors.[7] This can lead to the attenuation of the local inflammatory response and a reduction in glutamate-mediated excitotoxicity.[7]

Signaling Pathways

The signaling cascade initiated by this compound binding to S1P1 receptors is central to its mechanism of action. The following diagram illustrates the key steps involved in lymphocyte sequestration.

Experimental Protocols

The following sections detail the methodologies employed in key preclinical studies of this compound in EAE models.

EAE Induction in C57BL/6 Mice

A common and robust model for inducing EAE is through active immunization with Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55) peptide in C57BL/6 mice.[8][9][10][11]

Materials:

-

MOG35-55 peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis toxin (PTX)

-

Phosphate-buffered saline (PBS)

-

Female C57BL/6 mice (8-12 weeks old)

Procedure:

-

Antigen Emulsion Preparation: An emulsion is prepared by mixing MOG35-55 peptide (typically 100-200 µg per mouse) with an equal volume of CFA. The mixture is emulsified to a thick, stable consistency.

-

Immunization: On day 0, mice are subcutaneously injected with 0.1-0.2 mL of the MOG35-55/CFA emulsion, typically distributed over two sites on the flank.[11]

-

Pertussis Toxin Administration: On day 0 and day 2 post-immunization, mice receive an intraperitoneal injection of pertussis toxin (typically 100-200 ng per mouse) dissolved in PBS.[11] PTX acts as an adjuvant to enhance the autoimmune response.

-

Clinical Scoring: Mice are monitored daily for clinical signs of EAE, beginning around day 7 post-immunization. A standard 0-5 scoring scale is used:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Complete hind limb paralysis

-

4: Hind limb paralysis and forelimb weakness

-

5: Moribund or dead

-

This compound Administration

In preclinical EAE studies, this compound is typically administered orally.

Procedure:

-

Formulation: this compound is formulated for oral gavage. While specific vehicle details can vary, it is often suspended in a suitable vehicle like a solution of carboxymethylcellulose.

-

Dosing: A common therapeutic dosing regimen involves daily oral administration of this compound at a dose of 0.6 mg/kg, starting at the onset of clinical signs (clinical score of 1).[2][3][4]

Histological Analysis of the Spinal Cord

Histopathological assessment of the spinal cord is crucial for quantifying the extent of inflammation and demyelination.[12][13][14][15][16]

Procedure:

-

Tissue Collection and Preparation: At the study endpoint, mice are euthanized, and the spinal cords are perfused with PBS followed by 4% paraformaldehyde. The spinal cords are then dissected and post-fixed in 4% paraformaldehyde before being processed for paraffin embedding.

-

Staining:

-

Hematoxylin and Eosin (H&E): Used to visualize and quantify inflammatory cell infiltrates.

-

Luxol Fast Blue (LFB): Used to assess the degree of demyelination. Healthy myelin stains blue, while demyelinated areas appear pale.

-

-

Quantification: The extent of inflammation and demyelination is typically scored on a semi-quantitative scale or quantified as the percentage of the affected area in the white matter tracts of the spinal cord.

Flow Cytometric Analysis of Immune Cells

Flow cytometry is used to quantify the frequency and phenotype of immune cells in the blood and CNS.[17][18][19][20][21]

Procedure:

-

Cell Isolation:

-

Blood: Blood is collected, and red blood cells are lysed.

-

CNS (Brain and Spinal Cord): After perfusion, the brain and spinal cord are dissected, mechanically and enzymatically dissociated into a single-cell suspension. Mononuclear cells are then isolated using a density gradient centrifugation (e.g., Percoll).

-

-

Antibody Staining: The isolated cells are stained with a panel of fluorescently labeled antibodies against specific cell surface markers to identify different immune cell populations (e.g., CD4 for helper T cells, CD8 for cytotoxic T cells, B220 for B cells, NK1.1 for natural killer cells).

-

Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. Gating strategies are employed to identify and quantify the percentage of different immune cell subsets.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for a preclinical study of this compound in the EAE model.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies of this compound in EAE models.

Table 1: Effect of this compound on Clinical Score and Body Weight in EAE Mice

| Parameter | EAE + Vehicle | EAE + this compound (0.6 mg/kg) | Reference |

| Mean Maximum Clinical Score | Significantly higher | Significantly lower | [1] |

| Body Weight Loss | Significant loss | Significantly reduced loss |

Table 2: Effect of this compound on Immune Cell Frequencies in Blood of EAE Mice

| Cell Population | EAE + Vehicle | EAE + this compound (0.6 mg/kg) | Reference |

| CD4+ T Cells (%) | Increased | Significantly reduced | [1] |

| CD8+ T Cells (%) | Increased | Significantly reduced | [1] |

| Total NK Cells (%) | No significant change | Significantly increased | [3] |

Table 3: Effect of this compound on Immune Cell Infiltration in the CNS of EAE Mice

| Parameter | EAE + Vehicle | EAE + this compound (0.6 mg/kg) | Reference |

| Mononuclear Cell Infiltration | Extensive | Significantly inhibited | [2][3][4] |

| Demyelination | Severe | Reversed/Reduced | [2][3][4] |

| Frequency of Total NK Cells (%) | Increased | Significantly increased | [3] |

Table 4: Effect of NK Cell Depletion on this compound Efficacy in EAE

| Treatment Group | Outcome | Reference |

| This compound + anti-NK1.1 mAb | Reduced effectiveness of this compound in inhibiting disease progression | [2][3][4] |

These data collectively demonstrate that this compound treatment effectively ameliorates the clinical and pathological features of EAE. The reduction in circulating lymphocytes, coupled with the inhibition of CNS inflammation and demyelination, underscores the potent immunomodulatory effects of this S1P receptor agonist. Furthermore, the intriguing finding that NK cells may play a role in the therapeutic efficacy of this compound warrants further investigation.

References

- 1. This compound-mediated remission in experimental autoimmune encephalomyelitis is associated with enhanced activity of CNS CD27low/- NK cell subset - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 3. This compound-mediated remission in experimental autoimmune encephalomyelitis is associated with enhanced activity of CNS CD27low/- NK cell subset - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. vjneurology.com [vjneurology.com]

- 7. Central Modulation of Selective Sphingosine-1-Phosphate Receptor 1 Ameliorates Experimental Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]

- 9. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Active Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG35–55 in the Mouse | Springer Nature Experiments [experiments.springernature.com]

- 11. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Histopatological parameters of the spinal cord in different phases of experimental autoimmune encephalomyelitis. A mouse model of multiple sclerosis examined by classical stainings combined with immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Scoring Central Nervous System Inflammation, Demyelination, and Axon Injury in Experimental Autoimmune Encephalomyelitis [jove.com]

- 14. researchgate.net [researchgate.net]

- 15. jpp.krakow.pl [jpp.krakow.pl]

- 16. A method for histopathological study of the multifocal nature of spinal cord lesions in murine experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. miltenyibiotec.com [miltenyibiotec.com]

- 18. miltenyibiotec.com [miltenyibiotec.com]

- 19. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 20. Leukocyte Isolation from Brain, Spinal Cord, and Meninges for Flow Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues - PMC [pmc.ncbi.nlm.nih.gov]

S1P Receptor Modulation by Ozanimod: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozanimod is an oral, selective sphingosine-1-phosphate (S1P) receptor modulator that binds with high affinity to S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[1][2] It is approved for the treatment of relapsing forms of multiple sclerosis and moderately to severely active ulcerative colitis.[2][3] The therapeutic mechanism of this compound is primarily attributed to its action as a functional antagonist of the S1P1 receptor on lymphocytes.[1] This guide provides an in-depth technical overview of the molecular mechanisms, pharmacological properties, and key experimental methodologies used to characterize the interaction of this compound with S1P receptors.

Upon oral administration, this compound is extensively metabolized into several active metabolites, with two major active metabolites, CC112273 and CC1084037, contributing significantly to the overall pharmacological effect.[2] These metabolites exhibit similar activity and selectivity profiles to the parent compound.[2]

Mechanism of Action: S1P1 Receptor Internalization and Lymphocyte Sequestration

The core mechanism of this compound involves its binding to the S1P1 receptor on lymphocytes, which induces the internalization and subsequent degradation of the receptor.[4][5] S1P1 is crucial for the egress of lymphocytes from secondary lymphoid organs, such as lymph nodes, into the peripheral circulation.[6][7] By promoting the internalization of S1P1, this compound renders lymphocytes unresponsive to the endogenous S1P gradient that normally guides their exit from lymphoid tissues.[5][8] This "functional antagonism" leads to the reversible sequestration of lymphocytes within the lymph nodes, thereby reducing the number of circulating lymphocytes, including autoreactive T and B cells, that can migrate to sites of inflammation.[1][4][5]

The therapeutic effect of this compound in autoimmune diseases is thought to be mediated by this reduction in lymphocyte migration into the central nervous system or the gut.[4][6] While the precise role of S1P5 modulation is less understood, S1P5 is expressed on oligodendrocytes and natural killer cells, suggesting potential direct effects within the central nervous system.[9][10]

Pharmacological Profile of this compound and its Active Metabolites

The pharmacological activity of this compound and its major active metabolites, CC112273 and CC1084037, has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding their binding affinities, functional potencies, and pharmacokinetic properties.

Table 1: S1P Receptor Binding Affinities (Ki, nM)

| Compound | S1P1 | S1P2 | S1P3 | S1P4 | S1P5 |

| This compound | 0.44 | >10,000 | >10,000 | >10,000 | 11.1 |

| CC112273 (RP101075) | 0.27 | >10,000 | >10,000 | >10,000 | 5.9 |

| CC1084037 (RP101442) | 2.6 | >10,000 | >10,000 | >10,000 | 171 |

Data compiled from multiple sources.[11]

Table 2: S1P Receptor Functional Potency (EC50, nM)

| Compound | S1P1 | S1P2 | S1P3 | S1P4 | S1P5 |

| This compound | 0.41 | >10,000 | >10,000 | >10,000 | 2.7 |

| CC112273 (RP101075) | 0.33 | >10,000 | >10,000 | >10,000 | 1.3 |

| CC1084037 (RP101442) | 1.6 | >10,000 | >10,000 | >10,000 | 17 |

Data represents values from [35S]GTPγS binding assays and are compiled from multiple sources.[12]

Table 3: Pharmacokinetic Parameters of this compound and its Major Active Metabolites

| Parameter | This compound | CC112273 | CC1084037 |

| Tmax (hours) | ~6 | ~10 | ~16 |

| Half-life (t1/2) | ~21 hours | ~11 days | ~10 days |

| Contribution to total active drug exposure | ~6% | ~73% | ~15% |

Tmax and half-life data are from single-dose studies.[1]

Table 4: Pharmacodynamic Effect on Lymphocyte Count

| Treatment | Parameter | Value |

| This compound (0.92 mg daily) | Mean lymphocyte count reduction from baseline | ~45% at 3 months |

| Median time to lymphocyte recovery to normal range after discontinuation | ~30 days | |

| Percentage of patients with lymphocyte recovery to normal range after discontinuation | ~90% within 3 months |

Data from clinical trials in patients with relapsing multiple sclerosis.[1][13]

Key Experimental Protocols

The characterization of S1P receptor modulators like this compound relies on a suite of specialized in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

Objective: To quantify the affinity of this compound and its metabolites for S1P receptors.

Materials:

-

Cell membranes prepared from CHO or HEK293 cells recombinantly expressing human S1P receptor subtypes (e.g., S1P1 and S1P5).

-

Radioligand: [3H]-ozanimod.

-

Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[14]

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.[14]

-

Unlabeled competitor (e.g., unlabeled this compound or endogenous ligand S1P).

-

Glass fiber filters (GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).[14]

-

Scintillation fluid.

-

96-well plates.

-

Cell harvester and scintillation counter.

Procedure:

-

Thaw cell membranes and dilute to the desired concentration in ice-cold Assay Buffer.

-

Prepare serial dilutions of the unlabeled test compound.

-

In a 96-well plate, add in the following order: Assay Buffer, serially diluted test compound, a fixed concentration of [3H]-ozanimod, and finally the cell membrane suspension.

-

For determining non-specific binding, a high concentration of unlabeled this compound (e.g., 10 µM) is used in place of the test compound.[14] Total binding is measured in the absence of any competitor.

-

Incubate the plate for 60-90 minutes at room temperature to allow binding to reach equilibrium.[15]

-

Terminate the assay by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold Wash Buffer.

-

Dry the filters, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[9]

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit of the G-protein.

Objective: To determine the functional potency (EC50) and efficacy of this compound and its metabolites as agonists at S1P receptors.

Materials:

-

Cell membranes expressing the S1P receptor of interest.

-

[35S]GTPγS.

-

GDP.

-

Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

-

Test compounds (agonists).

-

Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated) or filter plates.

-

Microplate scintillation counter.

Procedure:

-

Pre-incubate cell membranes with the test compound at various concentrations in the assay buffer containing GDP.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate the mixture at room temperature for 30-60 minutes to allow for [35S]GTPγS binding.[16]

-

Terminate the reaction. If using a filtration method, rapidly filter the contents of each well through a filter plate and wash with ice-cold buffer.[17]

-

If using an SPA-based method, add SPA beads and incubate to allow the membranes to bind to the beads.[16]

-

Quantify the amount of bound [35S]GTPγS using a scintillation counter.

Data Analysis:

-

Plot the amount of [35S]GTPγS bound against the log concentration of the agonist.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).

S1P1 Receptor Internalization Assay (Flow Cytometry)

This assay quantifies the ability of a compound to induce the internalization of the S1P1 receptor from the cell surface.

Objective: To measure the functional consequence of this compound binding to the S1P1 receptor.

Materials:

-

HEK293 or CHO cells stably expressing a tagged human S1P1 receptor (e.g., with an N-terminal myc-tag or fused to a fluorescent protein like GFP).[2][18]

-

Test compound (this compound).

-

Primary antibody against the tag (e.g., anti-myc antibody).[18]

-

Fluorescently labeled secondary antibody.

-

Flow cytometer.

Procedure:

-

Seed the S1P1-expressing cells in 6-well plates and grow to 60-80% confluency.[18]

-

Treat the cells with various concentrations of this compound for a defined period (e.g., 60 minutes) at 37°C to induce receptor internalization.[18]

-

Place the cells on ice to stop the internalization process.

-

Wash the cells with cold PBS.

-

Incubate the non-permeabilized cells with the primary antibody against the extracellular tag at 4°C. This will only label the receptors remaining on the cell surface.

-

Wash the cells to remove unbound primary antibody.

-

Incubate the cells with a fluorescently labeled secondary antibody at 4°C.

-

Wash the cells and resuspend in a suitable buffer for flow cytometry.

-

Analyze the fluorescence intensity of the cell population using a flow cytometer.

Data Analysis:

-

The mean fluorescence intensity (MFI) of the cell population is proportional to the number of S1P1 receptors on the cell surface.

-

Calculate the percentage of receptor internalization at each concentration of this compound relative to untreated cells.

-

Plot the percentage of internalization against the log concentration of this compound to determine the EC50 for receptor internalization.

Visualizing the Molecular Pathways and Experimental Logic

S1P Signaling Pathway

Caption: S1P receptor downstream signaling pathways.

This compound's Mechanism of Action on Lymphocyte Trafficking

Caption: this compound-induced lymphocyte sequestration.

Experimental Workflow for S1P Modulator Characterization

Caption: Workflow for characterizing S1P modulators.

Conclusion

This compound represents a significant advancement in the selective targeting of S1P receptors for the treatment of autoimmune diseases. Its high affinity and selectivity for S1P1 and S1P5, coupled with the well-characterized mechanism of S1P1 internalization and subsequent lymphocyte sequestration, provide a clear rationale for its therapeutic efficacy. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of S1P receptor modulation. A thorough understanding of these principles and methodologies is crucial for the continued development of novel and improved S1P-targeted therapies.

References

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. In vitro assessment of the binding and functional responses of this compound and its plasma metabolites across human sphingosine 1-phosphate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ZEPOSIA® (this compound) Mechanism of Action for MS | HCPs [zeposiahcp.com]

- 7. Effect of the sphingosine-1-phosphate receptor modulator this compound on leukocyte subtypes in relapsing MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gastroenterologyandhepatology.net [gastroenterologyandhepatology.net]

- 9. researchgate.net [researchgate.net]

- 10. An Overview of the Efficacy and Safety of this compound for the Treatment of Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cardiac Safety of this compound, a Novel Sphingosine‐1‐Phosphate Receptor Modulator: Results of a Thorough QT/QTc Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Ozanimod's Role in Autoimmune Disease Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozanimod is an oral, selective sphingosine-1-phosphate (S1P) receptor modulator that binds with high affinity to S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[1][2] This mechanism of action has positioned this compound as a therapeutic agent for autoimmune diseases such as multiple sclerosis (MS) and ulcerative colitis (UC).[3][4] By acting as a functional antagonist of the S1P1 receptor on lymphocytes, this compound prevents their egress from lymph nodes, thereby reducing the number of circulating lymphocytes that can migrate to sites of inflammation.[5][6] Its interaction with S1P5 receptors, particularly on cells within the central nervous system (CNS), may also contribute to its therapeutic effects through neuroprotective mechanisms.[7][8] This technical guide provides an in-depth overview of this compound's role in preclinical autoimmune disease models, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Mechanism of Action: S1P Receptor Modulation

This compound's primary mechanism of action involves the modulation of S1P1 and S1P5 receptors. Upon binding, this compound induces the internalization and degradation of these receptors, rendering lymphocytes unresponsive to the S1P gradient that governs their exit from lymphoid tissues.[3][7] This leads to a reversible, dose-dependent reduction in peripheral lymphocyte counts, particularly affecting CCR7+ T cells and B cells.[9][10]

Signaling Pathways

The signaling cascades initiated by this compound's interaction with S1P1 and S1P5 receptors are crucial to its immunomodulatory effects.

This compound in Experimental Autoimmune Encephalomyelitis (EAE)

EAE is the most commonly used animal model for human multiple sclerosis, characterized by CNS inflammation, demyelination, and axonal damage.

Experimental Protocol: MOG35-55-Induced EAE in C57BL/6 Mice

A standard protocol for inducing chronic EAE in C57BL/6 mice is as follows:

-

Animal Model: Female C57BL/6 mice, 8-12 weeks old.

-

Antigen Emulsion Preparation:

-

Dissolve Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55) peptide in sterile phosphate-buffered saline (PBS) at a concentration of 2 mg/mL.

-

Prepare an emulsion by mixing the MOG35-55 solution with Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (final concentration 4 mg/mL) in a 1:1 ratio.[11]

-

-

Immunization (Day 0):

-

Pertussis Toxin Boost (Day 2):

-

This compound Treatment:

-

Clinical Scoring:

-

Monitor mice daily for clinical signs of EAE using a standard 0-5 scale.[13]

-

-

Endpoint Analysis:

-